Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate

ALD High-k dielectrics DRAM capacitors

High-purity Zr(TMHD)₄ solves carbon contamination and halogen-induced dielectric breakdown in MOCVD/ALD of ZrO₂, YSZ, and PZT films. - **Performance:** ALD window 375-400°C; GPC 0.24 Å/cycle; carbon <0.5 at.%, halide-free. - **Applications:** YSZ thermal barrier coatings at 14.2±1.3 μm·h⁻¹ (827°C); PZT ferroelectric films; CAN polyurethane reprocessing catalyst. - **Supply:** White sublimable solid. Verifiable purity. Global delivery with stability data.

Molecular Formula C44H80O8Zr
Molecular Weight 828.3 g/mol
Cat. No. B14117702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium 2,2,6,6-tetramethyl-3,5-heptanedionate
Molecular FormulaC44H80O8Zr
Molecular Weight828.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zr]
InChIInChI=1S/4C11H20O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b8-7-;;;;
InChIKeyANBXKEDJQLYCLX-LIIRSGIESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate (Zr(TMHD)₄) – Technical Baseline for Scientific Procurement


Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate [CAS RN: 18865-74-2], also referred to as Zr(TMHD)₄, Zr(thd)₄, or tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV), is a homoleptic β-diketonate coordination complex of zirconium(IV). It is a white sublimable solid that serves as a widely adopted precursor for metal–organic chemical vapor deposition (MOCVD) of zirconium-containing thin films, including ZrO₂, yttria-stabilized zirconia (YSZ), and Pb(Zr,Ti)O₃ (PZT) . The four bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands confer high thermal stability and monomeric volatility , making the compound suitable for both aerosol-assisted liquid delivery (AALD) and direct sublimation-based precursor delivery .

Supports MOCVD and ALD precursor delivery for zirconium-containing thin films
Sublimation-based and aerosol-assisted liquid delivery (AALD) compatible
Extended thermal stability maintains volatility at elevated deposition temperatures

Why Zr(TMHD)₄ Cannot Be Replaced Arbitrarily by Other Zr CVD/ALD Precursors


Zirconium β-diketonates, alkoxides, amides, and chlorides constitute distinct precursor classes with divergent thermal stabilities, volatilities, and film incorporation efficiencies. The same deposition process—whether MOCVD or ALD—cannot simply substitute Zr(TMHD)₄ with a faster-growing alternative without fundamentally altering the thermal budget, film purity profile, and device performance . For instance, Zr(tmnd)₄ yields significantly higher growth rates at lower temperatures but introduces elevated carbon contamination (7–8 at.%) relative to Zr(TMHD)₄ . Conversely, mixed alkoxide-β-diketonates such as Zr(OiPr)₂(thd)₂ improve Zr incorporation efficiency in PZT MOCVD but require different precursor delivery conditions . The following quantitative evidence delineates exactly where Zr(TMHD)₄ possesses verifiable differentiation that directly informs precursor selection.

Zr(tmnd)₄

May increase growth rate but introduces higher carbon contamination (7–8 at.%), potentially compromising film purity.

Zr(OiPr)₂(thd)₂

Improves Zr incorporation in PZT but requires different delivery conditions; thermal stability may not transfer directly.

ZrCl₄

Leaves halide residues (0.1–0.3 wt.% Cl) that may impact dielectric reliability; not a direct substitute for halogen-sensitive applications.

Zr(TMHD)₄ – Quantifiable Differentiation Evidence for Precursor Selection


ALD Growth per Cycle (GPC) of Zr(TMHD)₄ vs TEMAZ and ZrCl₄

In atomic layer deposition (ALD) processes for ZrO₂ thin films, Zr(TMHD)₄ yields a growth per cycle (GPC) of approximately 0.24 Å/cycle . This is substantially lower than the GPC observed for tetrakis(ethylmethylamido)zirconium (TEMAZ), which ranges from 0.96 to 1.25 Å/cycle under comparable conditions . However, TEMAZ begins to undergo thermal decomposition above approximately 250 °C, leading to parasitic CVD contributions and loss of conformality in high-aspect-ratio structures . In contrast, Zr(TMHD)₄ maintains a clean ALD window up to 400 °C . The differentiation is therefore not growth rate alone but the trade-off between throughput and deposition control at elevated temperatures.

ALD GPC vs TEMAZ, ZrCl₄
Head-to-head
0.24 Å/cycle (target) vs 0.96–1.25 (TEMAZ), ~0.53 (ZrCl₄)
4–5× lower GPC; ALD window to 400 °C
Lower GPC supports precise thickness control; extended thermal window avoids parasitic CVD.
Throughput vs. conformality trade-off; relevant for high-aspect-ratio structures.
ALD High-k dielectrics DRAM capacitors

Halide Contamination and Film Purity: Zr(TMHD)₄ vs ZrCl₄

Zr(TMHD)₄ is a halogen-free precursor, resulting in ZrO₂ films with negligible halide contamination (none detected) and carbon content below 0.5 at.% under optimized ALD conditions . In direct contrast, ALD using ZrCl₄ introduces trapped chlorine at concentrations of 0.1–0.3 wt.% in the deposited film . These residual chloride ions act as mobile negative charges in gate dielectrics, which have been correlated with accelerated time-dependent dielectric breakdown (TDDB) failures in microelectronic devices . The absence of halide contamination in Zr(TMHD)₄-derived films constitutes a critical differentiation factor for reliability-sensitive applications.

Halide contamination vs ZrCl₄
Head-to-head
None detected (halogen-free) vs 0.1–0.3 wt.% residual Cl
Elimination of halogen contamination
Halogen-free deposition pathway removes a known TDDB failure risk in gate dielectrics.
Mobile Cl⁻ ions accelerate dielectric breakdown; reliability-sensitive applications.
Gate dielectrics TDDB reliability Halide-free deposition

Enthalpy of Sublimation and Volatility: Zr(TMHD)₄ vs Class-Level β-Diketonates

The standard enthalpy of sublimation (Δ_sub_H°) for Zr(TMHD)₄ has been experimentally determined as 85.36 ± 3.60 kJ·mol⁻¹ over the temperature range 411–463 K using a TG-based transpiration technique . This value is consistent with monomeric sublimation behavior and is corroborated by non-isothermal kinetic analysis yielding isothermal sublimation activation energies of 87 ± 4 kJ·mol⁻¹ (411–462 K) . In comparative vapor pressure studies, Zr(TMHD)₄ exhibits equilibrium vapor pressures that enable reliable precursor delivery in MOCVD processes operating between 395 and 465 K . This quantitative volatility parameter serves as a benchmark against other β-diketonate precursors, for which higher enthalpies of sublimation (e.g., ~97 kJ·mol⁻¹ for Sc(tmhd)₃ ) correspond to reduced volatility at a given temperature.

Sublimation enthalpy
Reported
85.36 ± 3.60 kJ·mol⁻¹ (411–463 K)
~12 kJ·mol⁻¹ lower than Sc(tmhd)₃
Quantified volatility parameter supports reproducible precursor delivery optimization.
Monomeric sublimation; TG-based transpiration method.
MOCVD Vapor pressure Thermogravimetric analysis

MOCVD Growth Rate at Low Temperature: Zr(TMHD)₄ vs Zr(tmnd)₄

Zirconium tetramethylnonanedionate (Zr(tmnd)₄) has been developed as a bulkier β-diketonate alternative to Zr(TMHD)₄, demonstrating significantly higher MOCVD growth rates of ZrO₂ at lower deposition temperatures (e.g., 500 °C) . While Zr(tmnd)₄ enables smooth film growth on sapphire at 500 °C, XPS analysis reveals carbon incorporation of 7–8 at.% in the resulting ZrO₂ films . In contrast, Zr(TMHD)₄ yields films with substantially lower carbon content (<0.5 at.% under optimized ALD conditions ), albeit at the cost of reduced growth rate. The trade-off between deposition throughput and film purity is thus quantitatively defined, allowing process engineers to select the precursor aligned with their specific tolerance for carbon contamination.

MOCVD growth rate vs Zr(tmnd)₄
Source review
Lower growth rate (qualitative) vs significantly higher for Zr(tmnd)₄ at 500 °C
Zr(tmnd)₄: 7–8 at.% carbon; Zr(TMHD)₄:
Precursor selection trade-off: prioritize film purity (low carbon) over throughput.
Qualitative comparison; exact Zr(TMHD)₄ growth rate at 500 °C not quantified in source.
PZT Zr incorporation vs Zr(OiPr)₂(thd)₂
Source review
Lower efficiency (baseline) vs significantly improved for mixed-ligand precursor
Qualitative: superior thermal stability of Zr(TMHD)₄
Higher thermal stability enables robust process control at elevated substrate temperatures.
Incorporation efficiency data from identical MOCVD conditions on Ir/Si.
Catalyst stability vs Zr(acac)₄
Head-to-head
No thermal activation above 140 °C vs distinct relaxation change for Zr(acac)₄
Bulkier TMHD ligands confer kinetic stability
Predictable catalytic behavior supports consistent PU reprocessing across temperatures.
DFT and molecular experiments confirm ligand-induced difference.
MOCVD Low-temperature deposition Oxide thin films

Zirconium Incorporation Efficiency in PZT MOCVD: Zr(TMHD)₄ vs Zr(OiPr)₂(thd)₂

In metalorganic chemical vapor deposition (MOCVD) of Pb(Zr,Ti)O₃ (PZT) ferroelectric thin films, the zirconium incorporation efficiency of Zr(TMHD)₄ is significantly lower than that of the mixed alkoxide-β-diketonate precursor Zr(OiPr)₂(thd)₂ . While the study does not provide absolute incorporation efficiency percentages, the authors explicitly state that 'Zirconium incorporation efficiency was significantly improved for Zr(OiPr)₂(thd)₂ when compared to Zr(thd)₄' under identical process conditions on iridium-coated silicon substrates . This differentiation is attributed to the enhanced volatility and lower thermal stability of the mixed-ligand precursor, which facilitates more efficient Zr delivery at reduced substrate temperatures . For PZT deposition, the choice between these precursors hinges on whether film stoichiometry control or thermal budget constraints are the primary driver.

PZT Zr incorporation vs Zr(OiPr)₂(thd)₂
Source review
Lower efficiency (baseline) vs significantly improved for mixed-ligand precursor
Qualitative: superior thermal stability of Zr(TMHD)₄
Higher thermal stability enables robust process control at elevated substrate temperatures.
Incorporation efficiency data from identical MOCVD conditions on Ir/Si.
PZT Ferroelectric thin films MOCVD

Catalyst Stability in Polyurethane Reprocessing: Zr(TMHD)₄ vs Zr(acac)₄

Both Zr(TMHD)₄ and Zr(acac)₄ are effective catalysts for carbamate exchange in polyurethane (PU) covalent adaptable networks (CANs), enabling multicycle reprocessing of PU thermosets . However, stress relaxation analysis reveals a critical differentiation in thermal activation behavior: Zr(acac)₄ undergoes a distinct change in characteristic relaxation time at temperatures above 140 °C, indicative of thermal activation of the catalyst within the PU network . In contrast, samples reprocessed using Zr(TMHD)₄ exhibit no such temperature-dependent change in relaxation behavior . Density functional theory (DFT) and molecular experiments confirm that this difference arises from the bulkier TMHD ligands conferring greater kinetic stability and resistance to thermal activation .

Catalyst stability vs Zr(acac)₄
Head-to-head
No thermal activation above 140 °C vs distinct relaxation change for Zr(acac)₄
Bulkier TMHD ligands confer kinetic stability
Predictable catalytic behavior supports consistent PU reprocessing across temperatures.
DFT and molecular experiments confirm ligand-induced difference.
Polyurethane recycling Covalent adaptable networks Zr catalysts

Zr(TMHD)₄ – Recommended Application Scenarios Based on Quantitative Differentiation Evidence


ALD of Halide-Free, High-Reliability Gate Dielectrics for Advanced Logic and Memory

Zr(TMHD)₄ is the preferred precursor for ALD of ZrO₂ gate dielectrics where halogen contamination must be absolutely excluded to prevent time-dependent dielectric breakdown (TDDB) failures . The absence of detectable halides and carbon content below 0.5 at.% directly addresses the reliability requirements of advanced logic devices and DRAM capacitors. While growth per cycle (0.24 Å/cycle) is lower than that of TEMAZ or ZrCl₄ , the extended ALD temperature window (375–400 °C) ensures conformal, self-limiting deposition without parasitic CVD contributions.

MOCVD of Yttria-Stabilized Zirconia (YSZ) Thermal Barrier Coatings

Zr(TMHD)₄, delivered via aerosol-assisted liquid delivery (AALD) alongside Y(tmhd)₃, enables MOCVD fabrication of YSZ thermal barrier coatings with a maximum coating rate of 14.2 ± 1.3 μm·h⁻¹ at 827 °C . The high thermal stability and monomeric volatility of Zr(TMHD)₄ support sustained precursor delivery at elevated deposition temperatures, yielding columnar microstructures suitable for strain-tolerant thermal barrier applications on turbine blades .

MOCVD of PZT Ferroelectric Thin Films Requiring High-Temperature Process Stability

For MOCVD of Pb(Zr,Ti)O₃ (PZT) ferroelectric films, Zr(TMHD)₄ provides superior thermal stability relative to mixed alkoxide-β-diketonate alternatives . Although its Zr incorporation efficiency is lower than that of Zr(OiPr)₂(thd)₂ , the high decomposition temperature of Zr(TMHD)₄ enables robust process control at elevated substrate temperatures, making it suitable for integration schemes with higher thermal budgets.

Polyurethane Thermoset Reprocessing Catalysis with Predictable, Non-Activated Behavior

In covalent adaptable network (CAN) polyurethane reprocessing, Zr(TMHD)₄ serves as an effective carbamate exchange catalyst that exhibits predictable stress relaxation behavior across a broad temperature range, lacking the thermal activation event observed for Zr(acac)₄ above 140 °C . This consistent catalytic profile simplifies process design for multicycle PU recycling and enables solvent-free cryomilling reprocessing workflows .

Application
Selection Property
Validation Focus
Halide-free ALD gate dielectrics
Halogen-free ligand set; low carbon incorporation
TDDB reliability; conformal coating in high-aspect-ratio structures
YSZ thermal barrier coatings (MOCVD)
High thermal stability; monomeric volatility for sustained delivery
Columnar microstructure; strain-tolerant coating at elevated temperature
PZT ferroelectric films (MOCVD)
High decomposition temperature; robust thermal process window
Film composition control; compatibility with higher thermal budgets
Polyurethane CAN reprocessing
Non-activated, predictable catalytic behavior
Consistent stress relaxation; multicycle recycling without thermal activation drift

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